An In-Depth Technical Guide to 2-(Bromomethyl)-5-methylthiazole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(Bromomethyl)-5-methylthiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole derivatives are integral to a wide array of pharmaceuticals, from the antibiotic properties of penicillins to anti-inflammatory and anti-cancer agents.[2] The strategic functionalization of the thiazole nucleus allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on a particularly valuable, reactive intermediate: 2-(Bromomethyl)-5-methylthiazole (CAS No. 221020-96-8). The presence of a bromomethyl group, a potent electrophile, makes this compound a versatile building block for introducing the 2-methyl-5-thiazolyl moiety into larger, more complex molecules, offering a direct route to novel therapeutic candidates.
Physicochemical and Spectroscopic Profile
Precise characterization of a chemical intermediate is fundamental to its effective use in synthesis and process development. This section details the known physicochemical properties and predicted spectroscopic characteristics of 2-(Bromomethyl)-5-methylthiazole.
Core Chemical Properties
A summary of the core identifying and physical properties of 2-(Bromomethyl)-5-methylthiazole is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 221020-96-8 | [3] |
| Molecular Formula | C₅H₆BrNS | [3] |
| Molecular Weight | 192.08 g/mol | [3] |
| Appearance | Inferred: Colorless to pale yellow liquid or low-melting solid | General observation for similar compounds |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate, Acetone) and sparingly soluble in non-polar solvents and water. | Inferred from structure |
Spectroscopic Signature: A Predictive Analysis
While a comprehensive public database of experimental spectra for 2-(Bromomethyl)-5-methylthiazole is limited, its structure allows for a robust prediction of its spectroscopic signature based on established principles of NMR, IR, and Mass Spectrometry.[4][5][6]
The proton NMR spectrum is expected to be relatively simple and highly informative. The key resonances are predicted as follows:
-
δ ~4.6-4.8 ppm (s, 2H): This singlet corresponds to the two protons of the bromomethyl (-CH₂Br) group. The significant downfield shift is due to the powerful deshielding effect of the adjacent bromine atom.[7][8]
-
δ ~7.5-7.7 ppm (s, 1H): This singlet is assigned to the lone proton at the C4 position of the thiazole ring.
-
δ ~2.5 ppm (s, 3H): This singlet represents the three protons of the methyl (-CH₃) group at the C5 position.
The carbon NMR spectrum provides direct insight into the carbon skeleton:
-
δ ~165-170 ppm: Predicted for the C2 carbon of the thiazole ring, shifted downfield due to its attachment to two heteroatoms (N and S).[9][10]
-
δ ~150-155 ppm: Predicted for the C5 carbon, influenced by the attached methyl group and the ring heteroatoms.
-
δ ~135-140 ppm: Predicted for the C4 carbon, bearing the sole ring proton.
-
δ ~25-30 ppm: Predicted for the bromomethyl (-CH₂Br) carbon.
-
δ ~15-20 ppm: Predicted for the methyl (-CH₃) carbon.
The IR spectrum will reveal the characteristic vibrational frequencies of the molecule's functional groups:
-
~3100-3000 cm⁻¹: C-H stretching of the thiazole ring proton.[11][12]
-
~2950-2850 cm⁻¹: C-H stretching of the methyl and bromomethyl groups.
-
~1600-1450 cm⁻¹: C=N and C=C stretching vibrations characteristic of the thiazole aromatic ring.[13]
-
~1220-1250 cm⁻¹: C-Br stretching vibration.
-
~600-700 cm⁻¹: C-S stretching vibration.
The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the hallmark of a monobrominated compound.
-
m/z ~191/193: Molecular ion peaks (M⁺ and M+2).
-
m/z ~112: A major fragment corresponding to the loss of the bromine radical (•Br).[14][15]
-
m/z ~97: Fragmentation involving the loss of the entire bromomethyl group (•CH₂Br).
Synthesis and Handling
The synthesis of 2-(Bromomethyl)-5-methylthiazole is not widely documented under this specific CAS number, but a highly plausible and established method involves the radical bromination of 2,5-dimethylthiazole.
Synthetic Workflow: Radical Bromination
The most logical and field-proven approach for converting a methyl group adjacent to an aromatic ring into a bromomethyl group is through a free-radical chain reaction, typically using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Caption: Synthetic workflow for 2-(Bromomethyl)-5-methylthiazole.
Detailed Experimental Protocol (Proposed)
Causality: This protocol is designed based on standard free-radical bromination conditions. Carbon tetrachloride (CCl₄) is a classic solvent for these reactions due to its inertness, though safer alternatives like cyclohexane or acetonitrile may be used. The initiator (AIBN) is chosen for its reliable decomposition into radicals upon heating. The reaction is performed under reflux to provide the necessary thermal energy to initiate and sustain the radical chain reaction.
-
Reagent Preparation: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dimethylthiazole (1 equivalent).
-
Solvent and Reagents Addition: Add anhydrous carbon tetrachloride to dissolve the starting material. Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS. Self-Validation: The reaction is complete when the starting material spot is consumed. The solid succinimide byproduct will float to the surface as the reaction proceeds.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 2-(Bromomethyl)-5-methylthiazole.
Safety and Handling
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[16][17]
-
Inhalation/Contact: Avoid inhalation of vapors and direct contact with skin and eyes. The compound is expected to be a skin and respiratory tract irritant.[18]
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-(Bromomethyl)-5-methylthiazole lies in the high reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions.[19] This functionality serves as a versatile "handle" for attaching the thiazole core to a wide range of molecules.
Core Reactivity: Sₙ2 Nucleophilic Substitution
The primary mode of reaction is the bimolecular nucleophilic substitution (Sₙ2) pathway. The carbon of the -CH₂Br group is electrophilic and is readily attacked by nucleophiles, displacing the bromide anion, which is an excellent leaving group.[20][21]
Caption: Generalized Sₙ2 reaction of 2-(Bromomethyl)-5-methylthiazole.
Field-Proven Applications in Synthesis
The reaction of the bromomethyl group with various nucleophiles provides access to a diverse library of functionalized thiazoles.
-
Ether and Thioether Linkages (O- and S-Nucleophiles): Reaction with alcohols, phenols, or thiols, typically in the presence of a non-nucleophilic base (e.g., K₂CO₃, NaH), yields ethers and thioethers. These linkages are common in drug molecules. A series of 2-amino-5-[(thiomethyl)aryl]thiazoles were prepared as potent inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a key target in immunology.[22]
-
Amine and Azide Linkages (N-Nucleophiles): Primary and secondary amines readily displace the bromide to form secondary and tertiary amines, respectively. Sodium azide can be used to introduce an azido group, which can be further reduced to a primary amine or used in "click" chemistry reactions.
-
Ester and Cyano Linkages (C-Nucleophiles): Carboxylate salts can act as nucleophiles to form esters. Cyanide ions provide a route to nitriles, which are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to amines.[20]
Role in Drug Discovery and Development
The 2-(Bromomethyl)-5-methylthiazole scaffold is a valuable starting point for the synthesis of biologically active compounds. While specific examples citing CAS 221020-96-8 are sparse in publicly accessible literature, the utility of closely related building blocks is well-documented. For instance, the condensation of 4-bromomethyl coumarin with thiazole-2-thiol has been used to generate potent anti-tubercular agents.[2] The general strategy involves using the bromomethyl-functionalized thiazole to introduce this key heterocycle into a larger molecular framework, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds.
Conclusion
2-(Bromomethyl)-5-methylthiazole is a high-value, reactive intermediate that serves as a powerful tool for medicinal chemists and drug development professionals. Its well-defined electrophilic center allows for predictable and efficient incorporation of the 2-methyl-5-thiazolyl moiety into target molecules via robust nucleophilic substitution reactions. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity profile, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics.
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